1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromobenzyl group attached to the pyrrole ring
Scientific Research Applications
1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione has found applications in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
“1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione” is a pyrrole derivative. Pyrrole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . They can interact with various biological targets, but the specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of “this compound” would depend on its specific target. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in a biochemical pathway .
Biochemical Pathways
Pyrrole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some pyrrole derivatives have been found to inhibit the synthesis of certain proteins or nucleic acids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits an enzyme involved in inflammation, it might have anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, the compound might be more stable and effective at certain pH levels .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-bromobenzyl bromide with maleimide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromine atom on the benzyl group is replaced by the nitrogen atom of the pyrrole ring, forming the desired product.
Chemical Reactions Analysis
1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
2-Bromobenzyl alcohol: This compound has a similar bromobenzyl group but lacks the pyrrole ring, resulting in different chemical and biological properties.
2-Bromobenzyl chloride: Similar to 2-bromobenzyl alcohol, but with a chloride group instead of a hydroxyl group, leading to different reactivity and applications.
Pyrrole-2,5-dione derivatives: Compounds with different substituents on the pyrrole ring, which can significantly alter their chemical and biological properties.
The uniqueness of this compound lies in the combination of the bromobenzyl group and the pyrrole ring, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-4-2-1-3-8(9)7-13-10(14)5-6-11(13)15/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEERFJZGVXWTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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